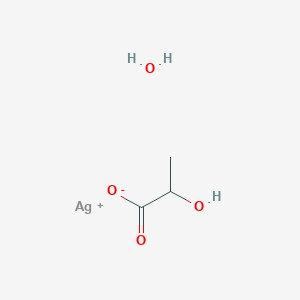

Lactate d'argent monohydraté

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of silver complexes with carboxylate ligands can be achieved through various methods. For instance, the interaction of β-D-glucurono-γ-lactone with silver ions leads to the formation of silver carboxylate complexes, as demonstrated in the synthesis of compounds such as Ag(D-glucurone)NO3·H2O and Ag(D-glucurone)ClO4·H2O . Similarly, silver(I) complexes with pyridine carboxylic acids are prepared by reacting silver salts with the corresponding organic acids . These syntheses often result in the formation of coordination polymers with diverse structures and properties.

Molecular Structure Analysis

The molecular structures of silver carboxylates are diverse and can range from simple monomeric complexes to intricate polymers. For example, silver(I) nicotinate forms a three-coordinate silver repeating unit with a convoluted sheet structure , while silver(I) bis(pyridine-2,6-dicarboxylate) monohydrate exhibits a six-coordinate geometry with a strikingly different coordination from anionic and neutral ligand molecules . The coordination environment of silver ions in these complexes is influenced by the ligands' ability to adopt various coordination modes, leading to structures with different dimensionalities and packing efficiencies .

Chemical Reactions Analysis

Silver carboxylates can participate in various chemical reactions, including those that involve ligand exchange and redox processes. For instance, the silver(I)-catalyzed three-component reaction of propargylic alcohols, CO2, and monohydric alcohols leads to the synthesis of β-oxopropyl carbonates . The ability of silver ions to catalyze such reactions is attributed to their favorable electronic properties and the ease with which they can coordinate to multiple ligands.

Physical and Chemical Properties Analysis

The physical and chemical properties of silver carboxylates are closely related to their molecular structures. For example, the optical and thermo-mechanical properties of poly(l-lactic acid) blends are significantly influenced by the incorporation of silver nanoparticles, which act as a nucleating agent and affect the crystallinity and glass transition temperature of the material . The antibacterial activity of silver/poly(lactic acid) nanocomposites is another important property, which increases with the percentage of silver nanoparticles in the polymer matrix . These properties make silver carboxylates and their composites suitable for various applications, including antibacterial materials and tissue engineering scaffolds.

Applications De Recherche Scientifique

Synthèse d'autres composés

Le lactate d'argent monohydraté peut réagir avec d'autres composés pour former de nouvelles substances. Par exemple, il réagit avec le chlorure d'or triphénylphosphine dans un mélange de solvants de benzène et de dichlorométhane pour obtenir du lactate d'or triphénylphosphine incolore .

Formation de polymères de coordination

Le lactate d'argent monohydraté peut réagir avec un ligand tétraphosphine, dppbpda, pour obtenir un polymère de coordination [(dppbpda)Ag4(CH3CH(OH)COO)4]n . Les polymères de coordination ont des applications potentielles dans divers domaines, notamment la catalyse, le stockage de gaz et l'administration de médicaments.

Précipitation de l'acide urique

Le lactate d'argent monohydraté est utilisé comme réactif pour la précipitation de l'acide urique . Cela peut être utile dans la recherche médicale et biologique, en particulier dans les études sur la goutte et autres affections associées à des niveaux élevés d'acide urique.

Antiseptique chirurgical

Le lactate d'argent monohydraté est utilisé comme antiseptique chirurgical . Ses propriétés antimicrobiennes aident à prévenir les infections pendant les interventions chirurgicales.

Agent antimicrobien

En plus de son utilisation en chirurgie, le lactate d'argent monohydraté est également utilisé comme agent antimicrobien dans les applications externes . Cela le rend utile dans une variété de contextes, des soins des plaies à la conservation de certains produits.

Traitement des brûlures thermiques

Le lactate d'argent monohydraté est utilisé dans le traitement des brûlures thermiques de pleine épaisseur . Ses propriétés antimicrobiennes peuvent aider à prévenir les infections, tandis que ses autres propriétés peuvent contribuer au processus de guérison.

Injection hypodermique dans l'érysipèle

Le lactate d'argent monohydraté est utilisé comme injection hypodermique dans l'érysipèle . L'érysipèle est une infection bactérienne de la peau qui touche généralement les couches supérieures de la peau. Les propriétés antimicrobiennes du lactate d'argent monohydraté peuvent aider à combattre les bactéries responsables de l'infection.

Safety and Hazards

Orientations Futures

Given the beneficial interactions of AgNPs with living structures and their nontoxic effects on healthy human cells, they represent an accurate candidate for various biomedical products . In the future, more research is needed to explore the potential applications of silver lactate monohydrate in various fields, such as antimicrobial therapy, cancer therapy, tissue engineering, wound care, and more .

Mécanisme D'action

Target of Action

Silver lactate monohydrate primarily targets bacterial cells, particularly Staphylococcus aureus and Escherichia coli . The silver ions in the compound interact with the bacterial cell membrane, disrupting its function and leading to cell death .

Mode of Action

The mode of action of silver lactate monohydrate involves the release of silver ions, which have antimicrobial properties . These ions interact with the bacterial cell membrane, causing structural changes that lead to increased permeability and eventual cell death .

Biochemical Pathways

It is known that the silver ions can disrupt essential processes such as cellular respiration and dna replication, leading to cell death .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of silver lactate monohydrate.

Result of Action

The primary result of the action of silver lactate monohydrate is the death of bacterial cells . By disrupting the cell membrane and interfering with essential cellular processes, the compound effectively eliminates the bacteria.

Action Environment

The action of silver lactate monohydrate can be influenced by various environmental factors. For example, the presence of other ions in the solution can affect the solubility and stability of the compound . Additionally, the pH and temperature of the environment can also impact the efficacy of the compound .

Propriétés

IUPAC Name |

silver;2-hydroxypropanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Ag.H2O/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVLDPOOWODDMR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7AgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15768-18-0, 19025-99-1 | |

| Record name | (lactato-O1,O2)silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER LACTATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67E6H10EYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

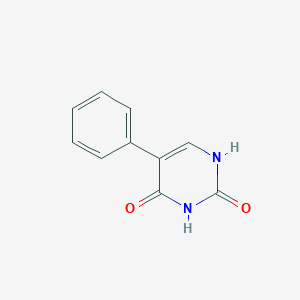

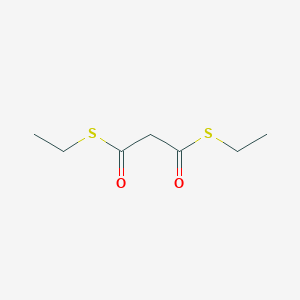

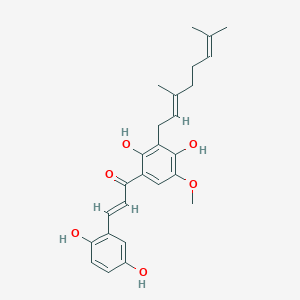

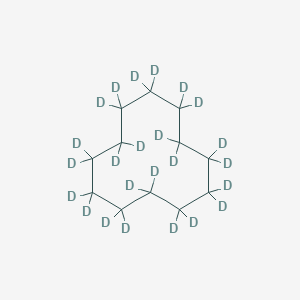

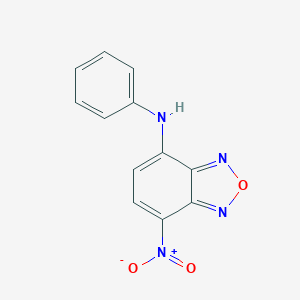

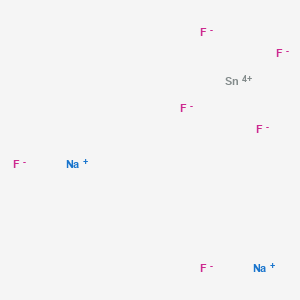

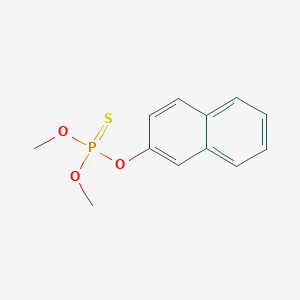

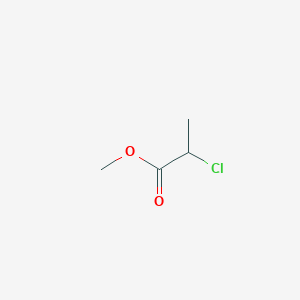

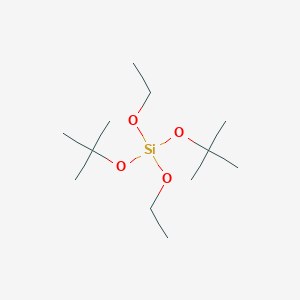

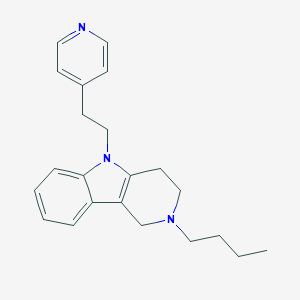

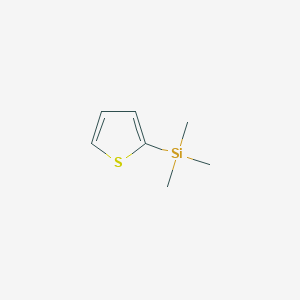

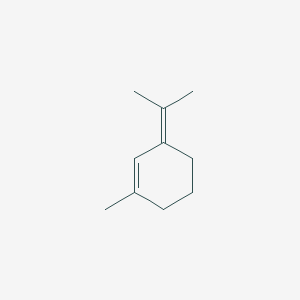

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.